4-Bromo-2-chloro-6-methoxyphenol
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Overview
Description
4-Bromo-2-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .
Result of Action
The result of the action of this compound is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methoxyphenol typically involves the bromination and chlorination of 2-methoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methoxyphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenolic group to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or alcohols.
Scientific Research Applications
4-Bromo-2-chloro-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.
4-Bromo-2-methoxyphenol: Lacks the chlorine atom, affecting its overall properties.
2-Chloro-4-methoxyphenol: Lacks the bromine atom, leading to differences in its chemical behavior.
Uniqueness: 4-Bromo-2-chloro-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-2-chloro-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAXERRSOIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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